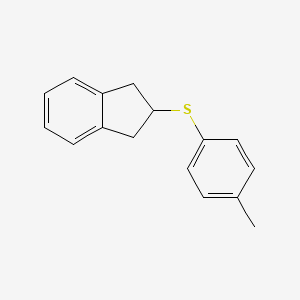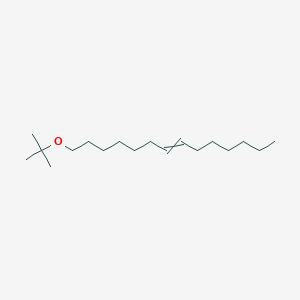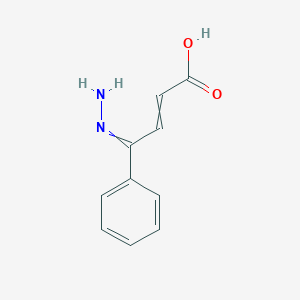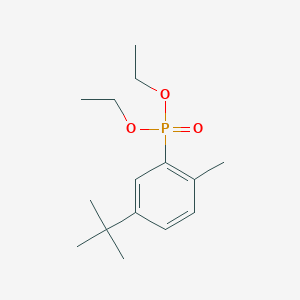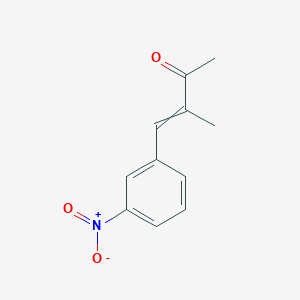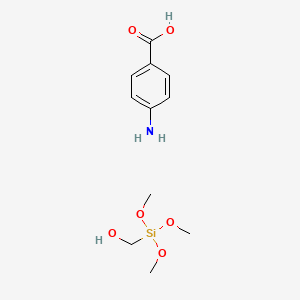
4-Aminobenzoic acid;trimethoxysilylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 4-Nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the synthesis of folate in bacteria, plants, and fungi.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Trimethoxysilane: A precursor to trimethoxysilylmethanol.
Uniqueness
4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.
Eigenschaften
CAS-Nummer |
91510-50-8 |
|---|---|
Molekularformel |
C11H19NO6Si |
Molekulargewicht |
289.36 g/mol |
IUPAC-Name |
4-aminobenzoic acid;trimethoxysilylmethanol |
InChI |
InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3 |
InChI-Schlüssel |
CFZRQTLIDSBSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


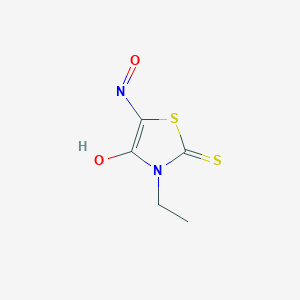
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
